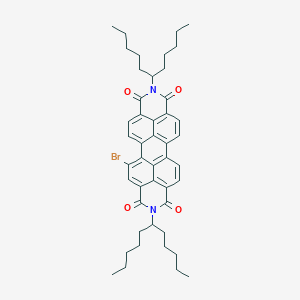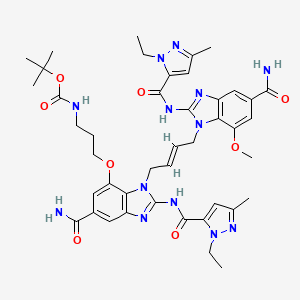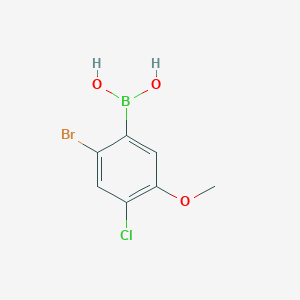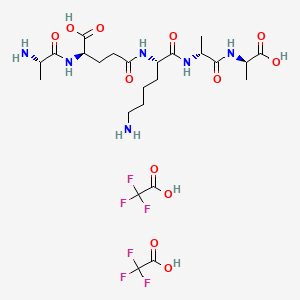
1-Bromo-N,N'-di(undecan-6-yl)-3,4,9,10-perylene dicarboximide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-N,N’-di(undecan-6-yl)-3,4,9,10-perylene dicarboximide is a complex organic compound that belongs to the family of perylene diimides. These compounds are known for their excellent photophysical properties, making them valuable in various scientific and industrial applications, particularly in the field of organic photovoltaics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-N,N’-di(undecan-6-yl)-3,4,9,10-perylene dicarboximide typically involves the Suzuki coupling reaction. This reaction is performed by coupling 2,2′,7,7′-tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9′-bifluorenylidene with 1-bromo-N,N’-di(undecan-6-yl)perylene-3,4:9,10-bis(dicarboximide) under specific conditions .
Industrial Production Methods
While the detailed industrial production methods are not extensively documented, the Suzuki coupling reaction remains a cornerstone for large-scale synthesis due to its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-N,N’-di(undecan-6-yl)-3,4,9,10-perylene dicarboximide primarily undergoes substitution reactions. The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, boronic acids, and bases such as potassium carbonate.
Conditions: The reactions are typically carried out in organic solvents like toluene or dimethylformamide at elevated temperatures.
Major Products
The major products formed from these reactions depend on the substituents introduced during the substitution process. For example, replacing the bromine atom with a phenyl group would yield a phenyl-substituted perylene diimide derivative.
Wissenschaftliche Forschungsanwendungen
1-Bromo-N,N’-di(undecan-6-yl)-3,4,9,10-perylene dicarboximide has several scientific research applications:
Organic Photovoltaics: It is used as a non-fullerene acceptor in organic solar cells, contributing to the development of more efficient and stable photovoltaic devices.
Fluorescent Probes: Due to its strong fluorescence, it is employed in biological imaging and as a fluorescent probe in various biochemical assays.
Material Science: The compound is used in the fabrication of organic electronic devices, including organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).
Wirkmechanismus
The mechanism by which 1-Bromo-N,N’-di(undecan-6-yl)-3,4,9,10-perylene dicarboximide exerts its effects is primarily through its electronic properties. The compound’s ability to absorb and emit light makes it an excellent candidate for applications in organic electronics and photovoltaics. The molecular targets and pathways involved include the interaction with light and the subsequent generation of excitons, which are crucial for the functioning of organic solar cells and other electronic devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-N,N’-dihexylnaphthalene-2,36,7-bis(dicarboximide): Another non-fullerene acceptor used in organic photovoltaics.
N,N’-di(undecan-6-yl)-3,4,9,10-perylene dicarboximide: A similar compound without the bromine atom, used in similar applications but with different electronic properties.
Uniqueness
1-Bromo-N,N’-di(undecan-6-yl)-3,4,9,10-perylene dicarboximide is unique due to its bromine substituent, which allows for further functionalization through substitution reactions. This makes it a versatile compound for various applications in material science and organic electronics.
Eigenschaften
Molekularformel |
C46H53BrN2O4 |
|---|---|
Molekulargewicht |
777.8 g/mol |
IUPAC-Name |
11-bromo-7,18-di(undecan-6-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C46H53BrN2O4/c1-5-9-13-17-28(18-14-10-6-2)48-43(50)33-24-21-30-31-22-25-35-40-36(46(53)49(45(35)52)29(19-15-11-7-3)20-16-12-8-4)27-37(47)41(42(31)40)32-23-26-34(44(48)51)39(33)38(30)32/h21-29H,5-20H2,1-4H3 |
InChI-Schlüssel |
NMBZRUJXCUYRBN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CCCCC)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=C(C=C7C6=C(C=C5)C(=O)N(C7=O)C(CCCCC)CCCCC)Br)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Oxabicyclo[2.2.1]heptan-5-ol](/img/structure/B14080973.png)
![1-(2,3-Dimethoxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080977.png)

![2,4,10,12-tetramethyl-7-N,15-N,15-N-tris[(1S)-1-phenylethyl]-7-N-[(1R)-1-phenylethyl]-6,8,14,16-tetraoxa-7,15-diphosphatetracyclo[7.7.2.05,17.013,18]octadeca-1(17),2,4,9,11,13(18)-hexaene-7,15-diamine](/img/structure/B14080984.png)






![2-(2-Hydroxyethyl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081022.png)
![2-Benzyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081027.png)

